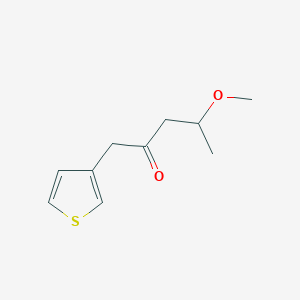
2-Pentanone, 4-methoxy-1-(3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-methoxy-1-(3-thienyl)- is an organic compound with the molecular formula C10H14O2S It is a ketone derivative that features a methoxy group and a thienyl group attached to the pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methoxy-1-(3-thienyl)- can be achieved through several methods. One common approach involves the reaction of 3-thiophenemethanol with 4-methoxy-2-pentanone under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Pentanone, 4-methoxy-1-(3-thienyl)- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methoxy-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-Pentanone, 4-methoxy-1-(3-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-methoxy-1-(3-thienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Pentanone, 4-methoxy-4-methyl-
- 4-Hydroxy-4-methyl-2-pentanone
- 2-Pentanone, 4-methoxy-1-(2-thienyl)-
Uniqueness
2-Pentanone, 4-methoxy-1-(3-thienyl)- is unique due to the presence of both a methoxy group and a thienyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar ketone derivatives.
Properties
CAS No. |
654643-29-5 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
4-methoxy-1-thiophen-3-ylpentan-2-one |
InChI |
InChI=1S/C10H14O2S/c1-8(12-2)5-10(11)6-9-3-4-13-7-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
RVQUGYWOMZVVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1=CSC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
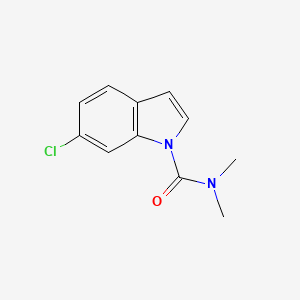
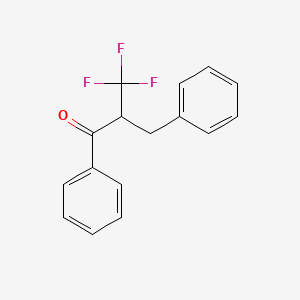
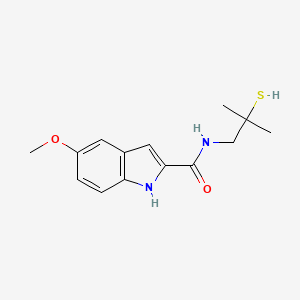
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
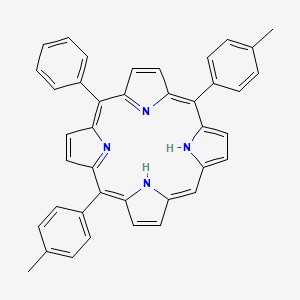
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
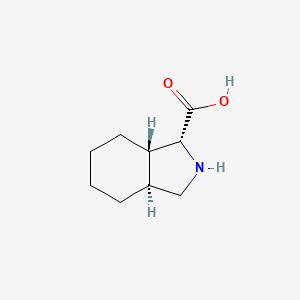
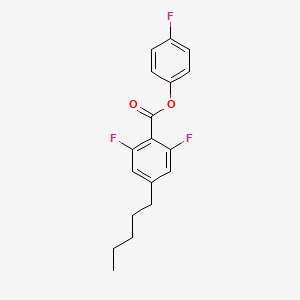

![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
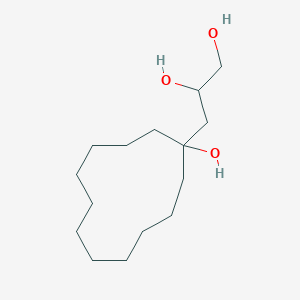
![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
